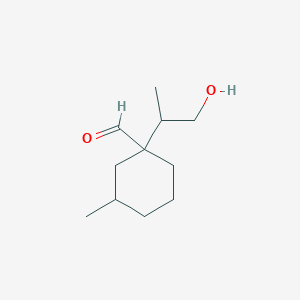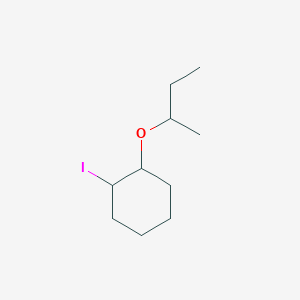
1-(Butan-2-yloxy)-2-iodocyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Butan-2-yloxy)-2-iodocyclohexane is an organic compound that features a cyclohexane ring substituted with an iodine atom and a butan-2-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Butan-2-yloxy)-2-iodocyclohexane typically involves the reaction of cyclohexanol with iodine and butan-2-ol under specific conditions. One common method includes the use of a base such as potassium carbonate to facilitate the substitution reaction. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
1-(Butan-2-yloxy)-2-iodocyclohexane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The butan-2-yloxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can be reduced to remove the iodine atom, forming cyclohexane derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium cyanide in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous conditions.
Major Products
Substitution: Formation of 1-(Butan-2-yloxy)-2-hydroxycyclohexane or 1-(Butan-2-yloxy)-2-cyanocyclohexane.
Oxidation: Formation of 1-(Butan-2-yloxy)-2-cyclohexanone.
Reduction: Formation of 1-(Butan-2-yloxy)cyclohexane.
Scientific Research Applications
1-(Butan-2-yloxy)-2-iodocyclohexane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development and as a radiolabeling agent for imaging studies.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Butan-2-yloxy)-2-iodocyclohexane involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The butan-2-yloxy group can undergo metabolic transformations, affecting the compound’s biological activity and pharmacokinetics.
Comparison with Similar Compounds
Similar Compounds
1-(Butan-2-yloxy)-2-bromocyclohexane: Similar structure but with a bromine atom instead of iodine.
1-(Butan-2-yloxy)-2-chlorocyclohexane: Similar structure but with a chlorine atom instead of iodine.
1-(Butan-2-yloxy)-2-fluorocyclohexane: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
1-(Butan-2-yloxy)-2-iodocyclohexane is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for halogen bonding. This makes it particularly useful in applications requiring specific interactions with molecular targets or in radiolabeling studies.
Properties
Molecular Formula |
C10H19IO |
|---|---|
Molecular Weight |
282.16 g/mol |
IUPAC Name |
1-butan-2-yloxy-2-iodocyclohexane |
InChI |
InChI=1S/C10H19IO/c1-3-8(2)12-10-7-5-4-6-9(10)11/h8-10H,3-7H2,1-2H3 |
InChI Key |
JSOJTAONTZKWLU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC1CCCCC1I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methoxybicyclo[2.2.2]octane-2-carbaldehyde](/img/structure/B13312871.png)
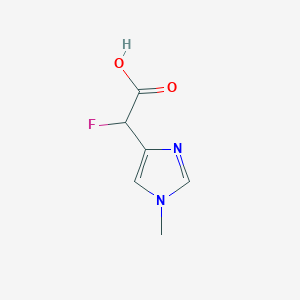

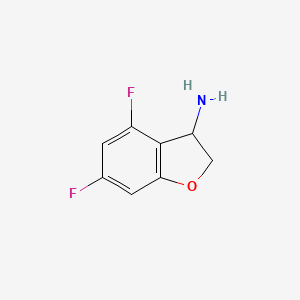
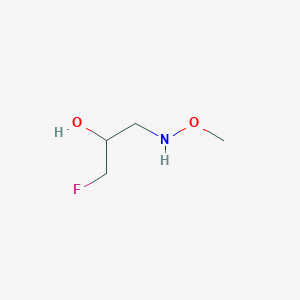
![4-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}-1,2,3-thiadiazole](/img/structure/B13312885.png)

![Diethyl({2-[(2-methyloxolan-3-yl)amino]ethyl})amine](/img/structure/B13312895.png)


![1-[5-(4-Methyl-1H-pyrazol-1-yl)pyridin-2-yl]ethan-1-one](/img/structure/B13312922.png)
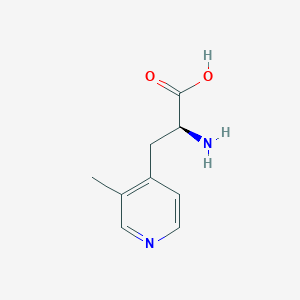
![(3-Methylpentan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine](/img/structure/B13312942.png)
